molecular formula C3H9NO2S B2410415 2-(S-Methylsulfonimidoyl)ethanol CAS No. 2225142-34-5

2-(S-Methylsulfonimidoyl)ethanol

Cat. No.: B2410415
CAS No.: 2225142-34-5
M. Wt: 123.17
InChI Key: LCILZVHDLJKALZ-UHFFFAOYSA-N
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Description

2-(S-Methylsulfonimidoyl)ethanol: is an organosulfur compound with the molecular formula C3H9NO2S and a molecular weight of 123.17 g/mol . This compound is characterized by the presence of a sulfonimidoyl group attached to an ethanol backbone. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 2-(S-Methylsulfonimidoyl)ethanol involves the reaction of 2-chloroethanol with dimethyl sulfoxide (DMSO). The reaction typically proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods:

Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up to produce larger quantities. The process requires careful monitoring of reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions:

2-(S-Methylsulfonimidoyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

2-(S-Methylsulfonimidoyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organosulfur compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(S-Methylsulfonimidoyl)ethanol involves its interaction with various molecular targets. The sulfonimidoyl group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Comparison:

2-(S-Methylsulfonimidoyl)ethanol is unique due to its specific sulfonimidoyl group, which imparts distinct chemical properties compared to other organosulfur compounds.

Properties

IUPAC Name

2-(methylsulfonimidoyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S/c1-7(4,6)3-2-5/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCILZVHDLJKALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225142-34-5
Record name 2-(S-methylsulfonimidoyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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